

An In-depth Technical Guide to Propane-1,2,3-triyl tripalmitate-13C

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Compound of Interest

Compound Name: Propane-1,2,3-triyl tripalmitate-13C

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,2,3-triyl tripalmitate-13C is the isotopically labeled form of tripalmitin, a ubiquitous triglyceride composed of a glycerol backbone esterified with three palmitic acid molecules. The incorporation of the stable, heavy isotope of carbon, ^{13}C , at specific positions within the molecule renders it an indispensable tool in metabolic research and quantitative bioanalysis. This guide provides a comprehensive overview of its chemical properties, primary applications, metabolic fate, and detailed experimental protocols for its use as both a metabolic tracer and an internal standard in mass spectrometry-based analyses.

Chemical Identity and Properties

Propane-1,2,3-triyl tripalmitate-13C is not a single entity but refers to various isotopologues of tripalmitin. The position and number of ^{13}C atoms determine its specific application. A common and commercially available form is labeled with three ^{13}C atoms, one at the carbonyl carbon of each palmitic acid chain (Propane-1,2,3-triyl tri(1- ^{13}C)hexadecanoate). This specific labeling is highly advantageous for tracing the fate of the fatty acid backbone. Other labeling patterns may involve the glycerol backbone or other positions on the fatty acid chains.

Quantitative Data Summary

The following table summarizes the key quantitative properties for both unlabeled tripalmitin and a common ^{13}C -labeled variant for comparison.

| Property | Unlabeled Tripalmitin | Propane-1,2,3-triyl tri(1- ^{13}C)hexadecanoate | Citations |
|--------------------|--|--|-----------|
| IUPAC Name | Propane-1,2,3-triyl trihexadecanoate | 2,3-di((1- ^{13}C)hexadecanoyloxy) propyl (1- ^{13}C)hexadecanoate | [1][2] |
| Synonyms | Tripalmitin, Glyceryl tripalmitate, TG(16:0/16:0/16:0) | Glyceryl tri(palmitate-1- ^{13}C), Tripalmitin- $^{13}\text{C}_3$ | [1][3] |
| CAS Number | 555-44-2 | 168294-57-3 | [1][2] |
| Molecular Formula | $\text{C}_{51}\text{H}_{98}\text{O}_6$ | $^{51}\text{C}_3\text{C}_{48}\text{H}_{98}\text{O}_6$ | [1][2] |
| Average Molar Mass | 807.34 g/mol | ~810.3 g/mol | [1][4] |
| Monoisotopic Mass | 806.7313 g/mol | 809.7464 g/mol | [1] |
| Appearance | White powder | White solid | [2] |
| Melting Point | 44.7–67.4 °C | Not specified, expected to be similar to unlabeled | [2] |
| Solubility | Insoluble in water; Soluble in Chloroform, Ethanol, Ether | Soluble in Chloroform | [2][3] |

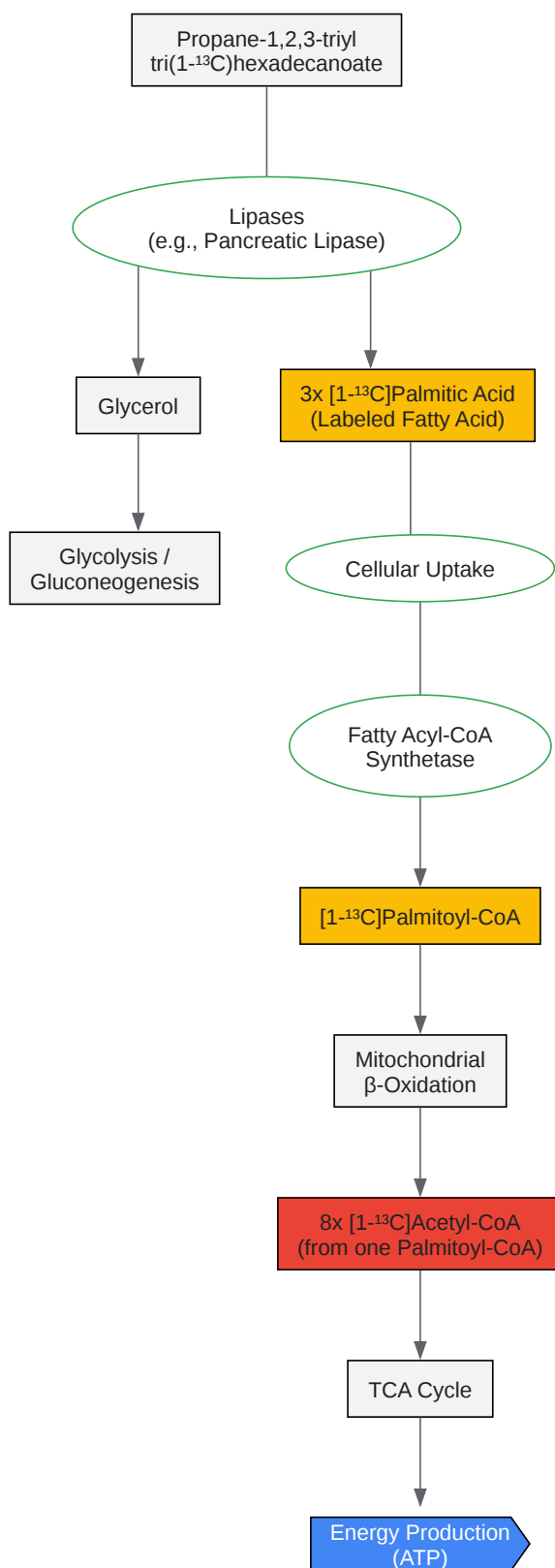
Applications in Research and Drug Development

The primary utility of **Propane-1,2,3-triyl tripalmitate- ^{13}C** stems from its mass difference compared to the endogenous, unlabeled (^{12}C) molecule. This mass shift allows it to be unequivocally distinguished and quantified by mass spectrometry (MS), making it a powerful tool for two main applications.[5][6]

- **Metabolic Tracer:** As a tracer, it is introduced into a biological system (e.g., cell culture or animal model) to track the metabolic fate of dietary triglycerides and their constituent fatty acids.[5][7] Researchers can follow the ^{13}C label as the molecule is hydrolyzed, and the resulting labeled palmitic acid is transported into cells and metabolized through pathways like beta-oxidation and the TCA cycle.[8] This provides critical insights into fatty acid oxidation rates, energy production, and the synthesis of other complex lipids.[8][9]
- **Internal Standard:** In quantitative bioanalysis, isotopically labeled molecules are considered the "gold standard" for use as internal standards.[4][9] When analyzing complex biological samples like plasma or tissue extracts, variations in sample preparation and instrument response can lead to inaccurate measurements. By adding a known quantity of **Propane-1,2,3-triyl tripalmitate-13C** to each sample at the beginning of the workflow, it experiences the same processing as the endogenous analyte. The ratio of the endogenous (^{12}C) tripalmitin to the labeled (^{13}C) standard is measured by LC-MS/MS, allowing for precise and accurate quantification that corrects for experimental variability.[10]

Metabolic Pathway

Upon ingestion or administration, **Propane-1,2,3-triyl tripalmitate-13C** follows the same metabolic pathways as its unlabeled counterpart. The primary fate involves enzymatic hydrolysis followed by cellular uptake and catabolism of its constituent parts.



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Caption: Metabolic fate of ^{13}C -labeled tripalmitate.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the use of **Propane-1,2,3-triyl tripalmitate-13C** in a typical research setting.

General Experimental Workflow

A typical metabolic tracing or quantitative experiment involves several key stages, from sample preparation to data analysis.



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Caption: General workflow for stable isotope tracing.

Protocol 1: Lipid Extraction from Biological Samples

A robust lipid extraction is critical for accurate analysis. The Bligh & Dyer method is a well-established protocol for extracting total lipids from aqueous samples like cell suspensions or tissue homogenates.^{[5][6][7][11]}

Materials:

- Sample (e.g., 1 mL of cell suspension or tissue homogenate in water)
- Chloroform (CHCl₃), HPLC Grade
- Methanol (MeOH), HPLC Grade
- Deionized Water (dH₂O)
- Glass centrifuge tubes with solvent-resistant caps
- Vortex mixer
- Centrifuge

- Pipettes
- Nitrogen gas evaporator or vacuum concentrator

Procedure:

- Homogenization: Start with 1 mL of aqueous sample in a glass tube. If using as an internal standard for quantification, this is the point where a known amount of **Propane-1,2,3-triyl tripalmitate-13C** in chloroform/methanol is added ("spiked") into the sample.
- Monophasic Mixture: To the 1 mL sample, add 3.75 mL of a 1:2 (v/v) mixture of Chloroform:Methanol. Vortex vigorously for 10-15 minutes to create a single-phase solution, ensuring intimate contact between solvents and the sample matrix to release lipids.[\[7\]](#)
- Phase Separation:
 - Add an additional 1.25 mL of Chloroform to the tube. Vortex for 1 minute.
 - Add 1.25 mL of dH₂O. Vortex for another minute. The final solvent ratio will be approximately 2:2:1.8 Chloroform:Methanol:Water, which is sufficient to induce phase separation.[\[6\]](#)
- Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes at room temperature. This will separate the mixture into two distinct layers with a disc of precipitated protein at the interface.[\[6\]](#)[\[7\]](#)
 - Upper Layer: Aqueous phase (Methanol/Water) containing polar metabolites.
 - Lower Layer: Organic phase (Chloroform) containing the lipids.
- Lipid Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower chloroform layer. Transfer it to a new clean glass tube, being careful not to disturb the protein interface.[\[6\]](#)
- Drying: Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

- Reconstitution: Store the dried lipid film at -80°C until analysis. Before analysis, reconstitute the sample in a suitable volume (e.g., 100-200 µL) of a solvent compatible with the LC-MS system, such as a 9:1 Methanol:Chloroform mixture.

Protocol 2: LC-MS/MS Analysis for Quantification and Tracing

This protocol outlines a general method for analyzing triglycerides using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation:

- UHPLC or HPLC system
- Reversed-phase C18 column (suitable for lipidomics)
- Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions:

- Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B over 10-20 minutes to elute the nonpolar triglycerides.
- Flow Rate: 0.2 - 0.4 mL/min.
- Column Temperature: 40-55 °C.

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+). Triglycerides readily form ammonium adducts ($[M+NH_4]^+$) in this mode.[\[10\]](#)

- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole, or full scan with data-dependent MS/MS on a high-resolution instrument.
- MRM Transitions: To quantify a specific triglyceride, you monitor the transition from the precursor ion (the ammonium adduct of the entire molecule) to a product ion. A common strategy is to monitor the neutral loss of one of the fatty acid chains.^[12]
 - For endogenous Tripalmitin (^{12}C):
 - Precursor Ion (Q1): m/z 824.8 ($[\text{C}_{51}\text{H}_{98}\text{O}_6 + \text{NH}_4]^+$)
 - Product Ion (Q3): m/z 551.5 (Neutral loss of palmitic acid + NH_3)
 - For $^{13}\text{C}_3$ -labeled Tripalmitin:
 - Precursor Ion (Q1): m/z 827.8 ($[\text{C}_{51}^{13}\text{C}_3\text{H}_{98}\text{O}_6 + \text{NH}_4]^+$)
 - Product Ion (Q3): m/z 553.5 (Neutral loss of ^{13}C -palmitic acid + NH_3)
- Data Analysis:
 - For Quantification: Integrate the peak areas for both the endogenous (^{12}C) and internal standard (^{13}C) MRM transitions. The concentration of the endogenous tripalmitin is calculated based on the peak area ratio relative to the known concentration of the spiked internal standard.
 - For Metabolic Tracing: Analyze the full mass spectra of the triglyceride peak. The presence of ions at m/z 824.8 (M+0), 825.8 (M+1), 826.8 (M+2), 827.8 (M+3), etc., reveals the isotopologue distribution, indicating how many ^{13}C atoms from the tracer have been incorporated into newly synthesized molecules.^[3]

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